molecular formula C13H11N3S3 B3221675 2-Methyl-4-(((6-(thiophen-2-yl)pyridazin-3-yl)thio)methyl)thiazole CAS No. 1207052-93-4

2-Methyl-4-(((6-(thiophen-2-yl)pyridazin-3-yl)thio)methyl)thiazole

Cat. No.: B3221675
CAS No.: 1207052-93-4
M. Wt: 305.4
InChI Key: CTHFGCZGHYWPGE-UHFFFAOYSA-N
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Description

2-Methyl-4-(((6-(thiophen-2-yl)pyridazin-3-yl)thio)methyl)thiazole is a useful research compound. Its molecular formula is C13H11N3S3 and its molecular weight is 305.4. The purity is usually 95%.
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Mechanism of Action

Target of Action

Thiazole derivatives, which this compound is a part of, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

Thiazole derivatives are known to interact with various biological targets, leading to a range of effects . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This allows the thiazole ring to undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom , which could potentially influence its interaction with biological targets.

Biochemical Pathways

Thiazole derivatives have been associated with a variety of biological activities, suggesting that they may interact with multiple biochemical pathways .

Pharmacokinetics

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could potentially influence the bioavailability of 2-Methyl-4-(((6-(thiophen-2-yl)pyridazin-3-yl)thio)methyl)thiazole.

Result of Action

Thiazole derivatives have been associated with a variety of biological activities, suggesting that they may induce a range of molecular and cellular effects .

Action Environment

The physicochemical properties of thiazole, such as its solubility in various solvents , could potentially be influenced by environmental factors.

Properties

IUPAC Name

2-methyl-4-[(6-thiophen-2-ylpyridazin-3-yl)sulfanylmethyl]-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3S3/c1-9-14-10(7-18-9)8-19-13-5-4-11(15-16-13)12-3-2-6-17-12/h2-7H,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTHFGCZGHYWPGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)CSC2=NN=C(C=C2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-Methyl-4-(((6-(thiophen-2-yl)pyridazin-3-yl)thio)methyl)thiazole
Reactant of Route 2
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2-Methyl-4-(((6-(thiophen-2-yl)pyridazin-3-yl)thio)methyl)thiazole
Reactant of Route 3
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2-Methyl-4-(((6-(thiophen-2-yl)pyridazin-3-yl)thio)methyl)thiazole
Reactant of Route 4
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2-Methyl-4-(((6-(thiophen-2-yl)pyridazin-3-yl)thio)methyl)thiazole
Reactant of Route 5
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2-Methyl-4-(((6-(thiophen-2-yl)pyridazin-3-yl)thio)methyl)thiazole
Reactant of Route 6
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2-Methyl-4-(((6-(thiophen-2-yl)pyridazin-3-yl)thio)methyl)thiazole

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